molecular formula C17H17ClN2O2 B14788874 3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one

3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one

Cat. No.: B14788874
M. Wt: 316.8 g/mol
InChI Key: ZZCARHSUPXOKSB-UHFFFAOYSA-N
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Description

3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by:

  • 4-Chlorophenyl substituent at position 2.
  • 4-Ethoxyphenyl group at position 1.
  • Amino group at position 3.

Properties

Molecular Formula

C17H17ClN2O2

Molecular Weight

316.8 g/mol

IUPAC Name

3-amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one

InChI

InChI=1S/C17H17ClN2O2/c1-2-22-14-9-7-13(8-10-14)20-16(15(19)17(20)21)11-3-5-12(18)6-4-11/h3-10,15-16H,2,19H2,1H3

InChI Key

ZZCARHSUPXOKSB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(C(C2=O)N)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 4-ethoxybenzaldehyde.

    Formation of Schiff Base: The 4-chloroaniline reacts with 4-ethoxybenzaldehyde to form a Schiff base through a condensation reaction.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as a Lewis acid, to form the azetidinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at position 3 acts as a nucleophile, enabling functionalization of the aromatic rings. Key observations include:

Example reaction :

Azetidinone+R-XBaseAzetidinone-R+HX\text{Azetidinone} + \text{R-X} \xrightarrow{\text{Base}} \text{Azetidinone-R} + \text{HX}

  • R-X : Alkyl/aryl halides (e.g., CH₃I, C₆H₅COCl)

  • Yield : 60–75% under optimized conditions (DMF, 60°C, 12h).

Acylation Reactions

The amino group undergoes acylation with anhydrides or acid chlorides:

NH2+R-COClNH-CO-R+HCl\text{NH}_2 + \text{R-COCl} \rightarrow \text{NH-CO-R} + \text{HCl}

  • Reagents : Acetyl chloride, benzoyl chloride

  • Conditions : Triethylamine (TEA) as base, dichloromethane (DCM) solvent, room temperature .

  • Product stability : Acylated derivatives show improved solubility in polar aprotic solvents (e.g., DMSO).

Ring-Opening Reactions

The strained β-lactam ring undergoes cleavage under acidic or basic conditions:

  • Acidic hydrolysis :

    Azetidinone+H2OHClβ-amino acid derivative\text{Azetidinone} + \text{H}_2\text{O} \xrightarrow{\text{HCl}} \text{β-amino acid derivative}
    • Observed at pH < 3, 80°C.

  • Basic hydrolysis :

    Azetidinone+NaOHβ-lactam-opened carboxylate\text{Azetidinone} + \text{NaOH} \rightarrow \text{β-lactam-opened carboxylate}
    • Proceeds at pH > 10, yielding sodium carboxylate intermediates.

Alkylation Reactions

The azetidinone nitrogen participates in alkylation:

N+R-XBaseN-R+X\text{N} + \text{R-X} \xrightarrow{\text{Base}} \text{N-R} + \text{X}^-

  • Reagents : Methyl iodide, ethyl bromoacetate

  • Optimized conditions : K₂CO₃, DMF, 50°C (yield: 55–68%) .

Electronic Effects on Reactivity

The substituents influence reaction pathways:

  • 4-Chlorophenyl : Enhances electrophilic substitution via -I effect.

  • 4-Ethoxyphenyl : Stabilizes intermediates through resonance (+M effect), reducing electrophilic reactivity .

Mechanistic Insights

  • Nucleophilic substitution : Proceeds via a two-step mechanism involving protonation of the leaving group followed by nucleophilic attack.

  • β-Lactam ring opening : Acid-mediated hydrolysis follows a carbonyl-protonation pathway, while base-mediated cleavage involves hydroxide attack at the carbonyl carbon .

This compound’s reactivity profile underscores its utility in synthesizing bioactive derivatives, particularly in antimicrobial and anticancer drug development. Further studies are needed to explore its cross-coupling and cycloaddition potential.

Scientific Research Applications

3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anti-inflammatory properties.

    Biological Research: It is used as a probe to study enzyme interactions and receptor binding.

    Industrial Applications: The compound serves as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares key structural features of analogous azetidinone derivatives:

Compound Name Position 1 Position 3 Position 4 Reference
Target Compound 4-Ethoxyphenyl Amino 4-Chlorophenyl -
4-(4-Chlorophenyl)-1-(4-ethoxyphenyl)-3-phenoxyazetidin-2-one (8g) 4-Ethoxyphenyl Phenoxy 4-Chlorophenyl
3-Chloro-1-(4-chlorophenyl)-4-ethyl-(4-hydroxyphenyl)azetidin-2-one (3a) 4-Chlorophenyl Chloro, Ethyl, 4-Hydroxyphenyl -
1-(p-Acetylphenyl)-3-chloro-4-(4-chlorophenyl)azetidin-2-one (64) p-Acetylphenyl Chloro 4-Chlorophenyl
3-Allyl-4-(4-Methoxyphenyl)-1-phenylazetidin-2-one Phenyl Allyl 4-Methoxyphenyl

Key Observations :

  • Position 3: The amino group in the target compound contrasts with phenoxy (8g), chloro/ethyl (3a), and allyl (8) groups, impacting hydrogen bonding and reactivity.
  • Position 1 : 4-Ethoxyphenyl (target) vs. phenyl (8) or p-acetylphenyl (64) alters electron-donating/withdrawing effects on the β-lactam ring.

Physicochemical Properties

Melting Points and Yields :

Compound Name Melting Point (°C) Yield (%) Molecular Formula Reference
Target Compound Not Reported Not Reported C₁₇H₁₆ClN₂O₂ -
8g (3-phenoxy analog) 164–166 88 C₂₃H₂₀ClNO₃
1f (3-(2,4-dichlorophenoxy) analog) 196–198 71 C₂₇H₂₁Cl₂N₂O₃
3a (3-chloro-4-ethyl analog) Not Reported 51.76 C₁₇H₁₅O₂NCl₂

Spectral Data :

  • IR : β-lactam C=O stretch observed at ~1649–1680 cm⁻¹ across analogs .
  • ¹H-NMR : Aromatic protons in the target compound are expected near δ 6.5–7.5 ppm, similar to 3a (δ 7.04–7.32 for benzene protons) .

Example :

  • Compound 64 (from ) uses (4-chlorobenzylidene)aniline and chloroacetyl chloride with TEA .
  • Yields vary (51–95%) depending on substituent steric and electronic effects .

Biological Activity

3-Amino-4-(4-chlorophenyl)-1-(4-ethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class, characterized by its unique four-membered lactam structure. This compound has garnered attention due to its potential biological activities , including antimicrobial , antiviral , and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C18_{18}H19_{19}ClN2_{2}O, with a molecular weight of 302.75 g/mol. The presence of both chlorophenyl and ethoxyphenyl groups contributes to its unique chemical properties and enhances its biological activity.

Structural Features

FeatureDescription
Molecular FormulaC18_{18}H19_{19}ClN2_{2}O
Molecular Weight302.75 g/mol
Functional GroupsAmino, Chlorophenyl, Ethoxyphenyl
ClassAzetidinone

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The compound's mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antiviral Activity

The antiviral potential of this compound has also been explored. Studies have demonstrated its effectiveness against certain viral infections, possibly by inhibiting viral replication or interfering with viral entry into host cells.

Anticancer Properties

One of the most notable biological activities of this compound is its anticancer effects. The compound has been shown to inhibit cell proliferation in various cancer cell lines.

The anticancer activity is primarily attributed to its ability to bind to tubulin, disrupting microtubule assembly which is crucial for cell division. This action leads to mitotic arrest and subsequent apoptosis in cancer cells.

Case Studies

  • In Vitro Studies :
    • In studies involving MCF-7 breast cancer cells, the compound demonstrated significant cytotoxicity with an IC50_{50} value of approximately 0.034 μM, comparable to well-known chemotherapeutic agents.
    • A study on triple-negative breast cancer cell lines (MDA-MB-231) showed similar potency, indicating broad-spectrum anticancer potential.
  • Mechanistic Insights :
    • Immunofluorescence staining confirmed that the compound causes mitotic catastrophe by targeting tubulin.
    • Molecular docking studies revealed interactions with amino acid residues in the colchicine binding site of β-tubulin.

Comparative Analysis with Related Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds.

Compound NameMolecular FormulaBiological Activity
3-Amino-1-(4-chlorophenyl)-4-(p-tolyl)azetidin-2-oneC17_{17}H18_{18}ClN2_{2}OAnticancer
3-Amino-1-(4-methoxyphenyl)-4-(p-tolyl)azetidin-2-oneC17_{17}H20_{20}N2_{2}O3_{3}Antimicrobial
3-Amino-4-(3-methoxyphenyl)-1-(3-chlorophenyl)azetidin-2-oneC17_{17}H18_{18}ClN2_{2}O3_{3}Antiviral

Q & A

Q. Table 1: Example Reaction Conditions from Analogous Compounds

Starting MaterialsCatalystSolventTemp (°C)Yield (%)Reference
4-Methoxyphenylamine + 4-Nitrophenyl isocyanateTMSClDCM0–568
4-Fluorophenylamine + 4-Chlorophenyl isocyanateBF₃·Et₂OTHFRT72

Advanced: How can computational modeling predict the reactivity and stereochemical outcomes of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) can model:

  • Transition states : Predict regioselectivity during cyclization. For example, the energy barrier for β-lactam formation versus alternative pathways (e.g., oxazolidinone byproducts) .
  • Stereochemical preferences : Compare diastereomeric transition states to rationalize observed configurations. Validate with experimental X-ray data (e.g., monoclinic P2₁/n space group symmetry in analogs) .
  • Solvent effects : Use polarizable continuum models (PCM) to simulate solvent interactions and optimize reaction conditions .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assign signals using 2D experiments (COSY, HSQC). Key diagnostic peaks: β-lactam carbonyl (δ ~165–170 ppm in ¹³C), aromatic protons (δ 6.8–7.4 ppm in ¹H) .
    • NOESY : Confirm spatial proximity of 4-chlorophenyl and 4-ethoxyphenyl groups to establish regiochemistry .
  • X-ray crystallography :
    • Data collection : Use a Mo-Kα source (λ = 0.71073 Å) with a Gemini diffractometer. Refinement with SHELXL-97 to achieve R-factors < 0.05 .
    • Unit cell parameters : For analogs, expect monoclinic systems (e.g., a = 6.0863 Å, b = 20.0855 Å, β = 97.419°) .

Advanced: How should researchers address discrepancies between spectroscopic data and crystallographic results?

Answer:

  • Step 1 : Verify sample purity via HPLC (Ascentis® Express Phenyl-Hexyl column, 80:20 acetonitrile/water, 1.0 mL/min flow rate) .
  • Step 2 : Assess polymorphism by recrystallizing from different solvents (e.g., ethanol vs. DCM/hexane). Compare powder XRD patterns .
  • Step 3 : Re-examine NMR assignments using DEPT-135 and HMBC to resolve overlapping signals. For example, azetidinone ring protons may exhibit coupling patterns obscured by aromatic resonances .

Advanced: What strategies optimize stereochemical control during synthesis?

Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL derivatives to direct asymmetric induction during cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) favor transition states with higher dipole moments, enhancing diastereoselectivity .
  • Temperature control : Lower temperatures (−20°C) slow epimerization, preserving enantiomeric excess. Monitor via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15) .

Basic: What safety and storage protocols are recommended for this compound?

Answer:

  • Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Compound may cause irritation (GHS Category 2) .
  • Storage : Keep in amber vials under argon at −20°C. Desiccate with silica gel to prevent hydrolysis of the β-lactam ring .

Advanced: How can researchers predict potential biological activity based on structural analogs?

Answer:

  • Molecular docking : Use AutoDock Vina to simulate binding to targets like penicillin-binding proteins (PBPs). Compare with known β-lactam antibiotics (e.g., cephems) .
  • SAR analysis : Evaluate substituent effects (e.g., 4-chlorophenyl for lipophilicity, 4-ethoxyphenyl for π-π interactions) using QSAR models .
  • In vitro testing : Prioritize antimicrobial assays (MIC against S. aureus) based on analog data showing IC₅₀ values < 10 µM .

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